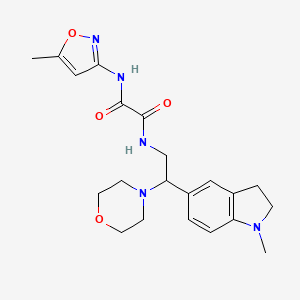
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline, morpholine, and isoxazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline Derivative: Starting with 1-methylindoline, the compound undergoes a series of reactions to introduce the necessary functional groups.
Morpholine Addition: The intermediate product is then reacted with morpholine under controlled conditions to form the morpholinoethyl derivative.
Isoxazole Incorporation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the indoline or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may interact with various enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, its potential therapeutic effects are explored, particularly in the treatment of neurological disorders or cancers.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets such as enzymes or receptors. The indoline and isoxazole rings may facilitate binding to these targets, modulating their activity and leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- N1,N1-dimethyl-1-(1-methylindolin-5-yl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide stands out due to its combination of indoline, morpholine, and isoxazole moieties, which may confer unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-11-19(24-30-14)23-21(28)20(27)22-13-18(26-7-9-29-10-8-26)15-3-4-17-16(12-15)5-6-25(17)2/h3-4,11-12,18H,5-10,13H2,1-2H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMGGVRJMPEYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
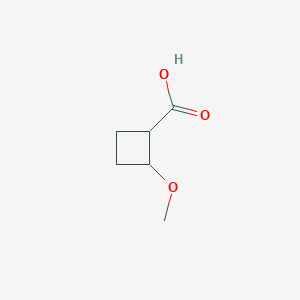
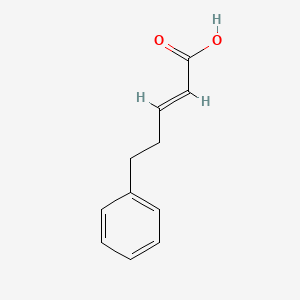
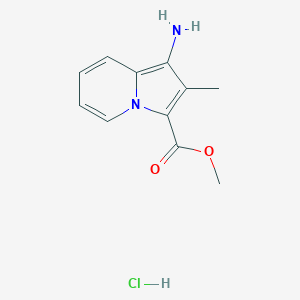
![2-Chloro-n-[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]propanamide](/img/structure/B2594920.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2594921.png)
![1-(2-aminoethyl)-5-[(3-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrobromide](/img/structure/B2594922.png)
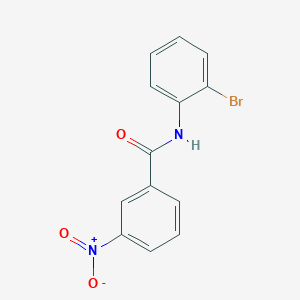
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2594924.png)
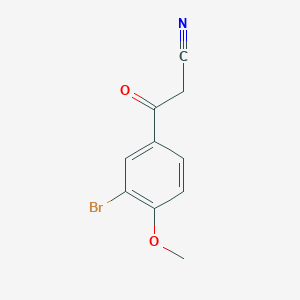
![3-(trifluoromethyl)-N-(4-{2-[3-(trifluoromethyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2594926.png)
![2,5-dichloro-N-[2-(6-ethoxypyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2594930.png)
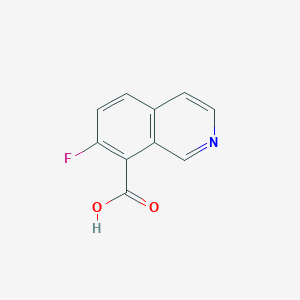
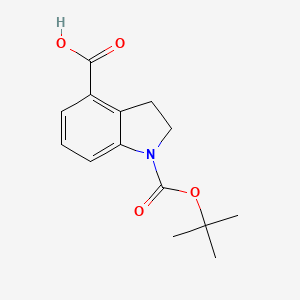
![[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid](/img/structure/B2594933.png)
